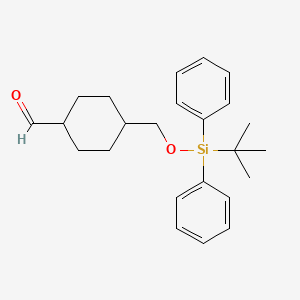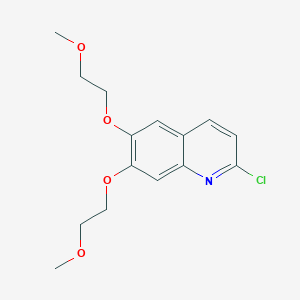
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a chemical compound with the molecular formula C15H18ClNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-Chloro-6,7-bis(2-methoxyethoxy)quinoline typically involves the reaction of 6,7-dihydroxyquinoline with 2-chloroethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ether groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly tyrosinase inhibition, which is relevant for developing treatments for hyperpigmentation disorders.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6,7-bis(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it competes with the substrate for binding to the enzyme’s active site, thereby inhibiting its activity . In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-Chloro-6,7-bis(2-methoxyethoxy)quinoline can be compared with other quinoline derivatives such as:
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: This compound is similar in structure but has a quinazoline core instead of a quinoline core.
6,7-Bis(2-methoxyethoxy)-4(3H)-quinazolinone: Another related compound with a quinazolinone core, known for its strong tyrosinase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and ether groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18ClNO4 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
2-chloro-6,7-bis(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C15H18ClNO4/c1-18-5-7-20-13-9-11-3-4-15(16)17-12(11)10-14(13)21-8-6-19-2/h3-4,9-10H,5-8H2,1-2H3 |
Clé InChI |
YSVMXCXZAIXKOW-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C2C(=C1)C=CC(=N2)Cl)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


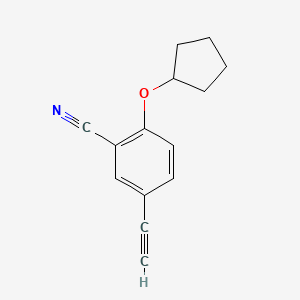
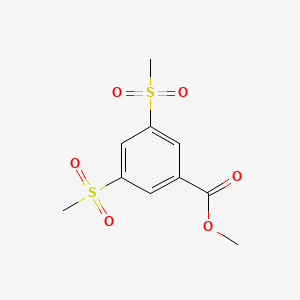
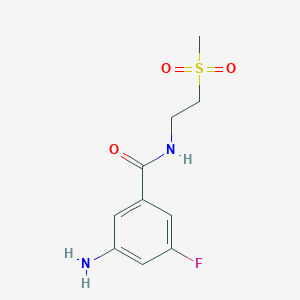
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
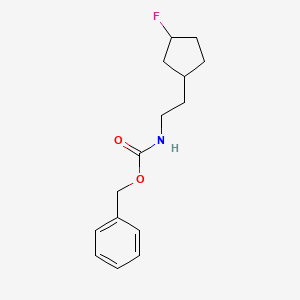
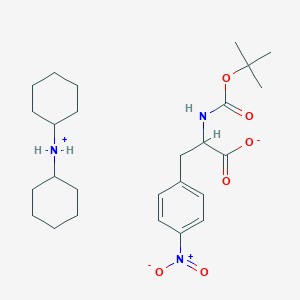
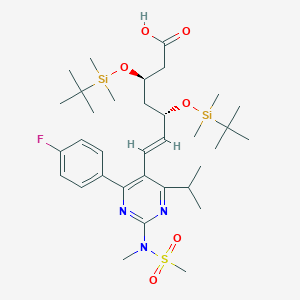
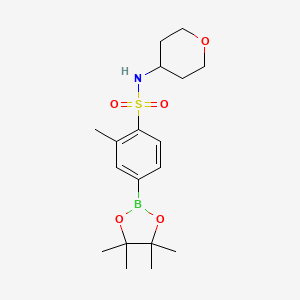
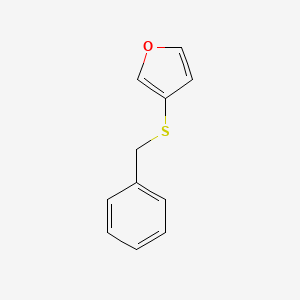
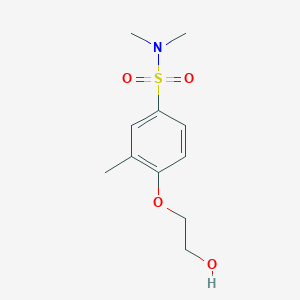
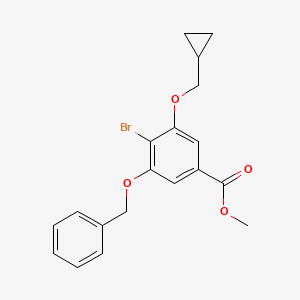
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
